molecular formula C9H18ClNO4 B15220808 (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

Katalognummer: B15220808
Molekulargewicht: 239.69 g/mol
InChI-Schlüssel: SXVZKGSMRPBOFZ-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride is a synthetic amino acid derivative It is characterized by the presence of a tert-butoxy group, which serves as a protective group for the amino acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate. This reaction forms the Boc-protected amino acid. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding to enzymes or receptors. The amino and oxo groups participate in hydrogen bonding and other interactions that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butoxy group provides protection and stability, making it valuable in synthetic and industrial applications.

Eigenschaften

Molekularformel

C9H18ClNO4

Molekulargewicht

239.69 g/mol

IUPAC-Name

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);1H/t6-;/m0./s1

InChI-Schlüssel

SXVZKGSMRPBOFZ-RGMNGODLSA-N

Isomerische SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N.Cl

Kanonische SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.